molecular formula C14H23NO4 B13030225 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid CAS No. 2227206-41-7

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid

Cat. No.: B13030225
CAS No.: 2227206-41-7
M. Wt: 269.34 g/mol
InChI Key: RKQZHMUJWLRJIT-UHFFFAOYSA-N
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Description

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structural properties. This compound is particularly noted for its use as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .

Preparation Methods

The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the spirocyclic structure through cyclization reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. This compound serves as a rigid linker that helps in the formation of ternary complexes between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This facilitates the ubiquitination and subsequent degradation of the target protein . Additionally, it is used in the synthesis of chemical conjugates and other bifunctional molecules for various biological and medicinal applications .

Mechanism of Action

The mechanism of action of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid in PROTACs involves its role as a linker that brings together the target protein and the E3 ubiquitin ligase. The rigid structure of the compound ensures the proper orientation and proximity of the interacting molecules, facilitating the formation of a stable ternary complex. This complex then promotes the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome .

Comparison with Similar Compounds

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is unique due to its rigid spirocyclic structure, which provides stability and proper orientation in PROTAC molecules. Similar compounds include:

  • 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
  • 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
  • 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid These compounds also serve as linkers in the development of bifunctional molecules but differ in their structural rigidity and the specific functional groups they contain.

Properties

CAS No.

2227206-41-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-3-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-6-14(9-15)5-4-10(14)8-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

RKQZHMUJWLRJIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2CC(=O)O

Origin of Product

United States

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